![molecular formula C12H20ClN3 B8027940 2-Cyclohexyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-b]pyridine hydrochloride](/img/structure/B8027940.png)
2-Cyclohexyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-b]pyridine hydrochloride
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Overview
Description
2-Cyclohexyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-b]pyridine hydrochloride is a chemical compound with the molecular formula C12H20ClN3. It is a white solid that is typically stored at temperatures between 0-5°C.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclohexyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-b]pyridine hydrochloride involves several steps. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction typically requires a base such as sodium bicarbonate (NaHCO3) and is carried out in an organic solvent .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, ensuring that the final product meets the required specifications for various applications .
Chemical Reactions Analysis
Types of Reactions
2-Cyclohexyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-b]pyridine hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or an aldehyde, while reduction may produce an alcohol .
Scientific Research Applications
2-Cyclohexyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-b]pyridine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: It is investigated for its potential therapeutic effects, including its use as an anti-inflammatory or antiproliferative agent.
Industry: It is used in the development of new materials and chemicals
Mechanism of Action
The mechanism of action of 2-Cyclohexyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-b]pyridine hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine dihydrochloride
- 1H-pyrazolo[3,4-b]pyridine derivatives
Uniqueness
2-Cyclohexyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-b]pyridine hydrochloride is unique due to its specific cyclohexyl substitution, which may confer distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it a valuable compound for research and development in various fields .
Properties
IUPAC Name |
2-cyclohexyl-4,5,6,7-tetrahydropyrazolo[4,3-b]pyridine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3.ClH/c1-2-5-10(6-3-1)15-9-12-11(14-15)7-4-8-13-12;/h9-10,13H,1-8H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXJIZCFTTNBKAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C=C3C(=N2)CCCN3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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